
2-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% (2-MTFMPP, 95%) is a synthetic compound with a wide range of applications in the scientific and research fields. It is a phenol derivative and has a molecular formula of C10H8F3O2. This compound is also known as 4-Methoxy-3-trifluoromethylphenol and is used in a variety of laboratory experiments. It has been used in the synthesis of medicines, as a component of pesticides, and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-MTFMPP, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals and pesticides, as a catalyst in organic synthesis, and as a reactant in the synthesis of novel materials. It is also used in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of nanomaterials.
Wirkmechanismus
2-MTFMPP, 95% is known to act as a Lewis acid, which means it can donate electrons to molecules and ions. This allows it to act as a catalyst in organic synthesis and to participate in a variety of other chemical reactions. It is also known to act as an oxidizing agent, which means it can transfer electrons from one molecule to another. This allows it to be used in the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-MTFMPP, 95% is known to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. It is also known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds in the body. Additionally, it has been found to have antioxidant properties, which means it can protect cells from oxidative damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-MTFMPP, 95% has a variety of advantages and limitations when used in laboratory experiments. The main advantage is its low cost and availability. Additionally, it is easy to handle and store, making it an ideal reagent for laboratory experiments. However, it is important to note that it is a toxic compound and should be handled with care. Additionally, it is not soluble in water, so it is important to use a suitable solvent when using this compound in experiments.
Zukünftige Richtungen
2-MTFMPP, 95% has a wide range of potential applications in the future. For example, it could be used in the synthesis of new pharmaceuticals and pesticides, as well as in the synthesis of novel materials. Additionally, it could be used to develop new catalysts for organic synthesis, as well as for the synthesis of polymers and nanomaterials. Additionally, it could be used to develop new methods for the oxidation of organic compounds, as well as for the synthesis of new drugs. Finally, it could be used to develop new methods for the detection and quantification of biological molecules.
Synthesemethoden
2-MTFMPP, 95% is synthesized through a reaction between 4-methoxybenzaldehyde and trifluoromethanesulfonic acid. The reaction is carried out in an inert atmosphere at a temperature of 25°C. The reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid, and the reaction is complete in approximately two hours. The product is isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-6-9(8-11(13)14(15,16)17)10-4-2-3-5-12(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEKOPBWGRUUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683641 |
Source


|
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-30-7 |
Source


|
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

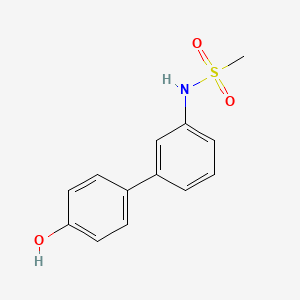
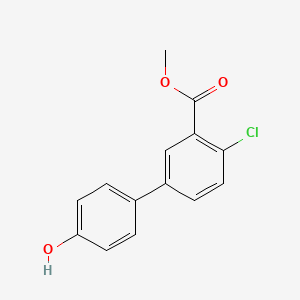
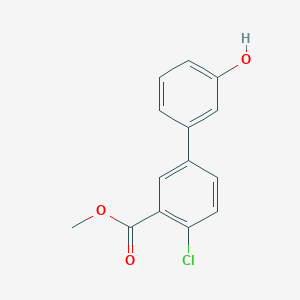
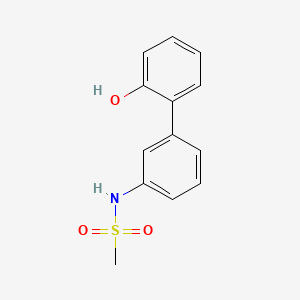

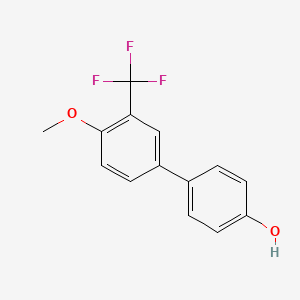
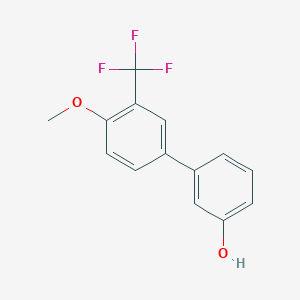
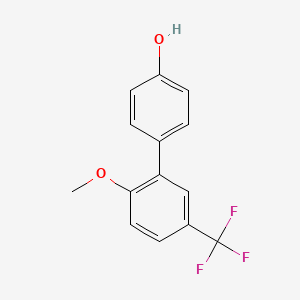


![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)

![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)